Daphnodorin B

Description

structure given in first source; isolated from the root and bark of Daphne odora

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-23-25(30(18)40-28)26(29(39-23)14-3-7-16(32)8-4-14)27(38)24-20(35)9-17(33)10-21(24)36/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNFGJOTOPTIDE-RBISFHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241941 | |

| Record name | Daphnodorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95733-02-1 | |

| Record name | Daphnodorin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095733021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnodorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Daphnodorin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnodorin B is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It has garnered scientific interest due to its diverse biological activities, including antifungal, insecticidal, and antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Daphnodorin B, with a focus on the experimental methodologies used to elucidate these characteristics.

Chemical Structure and Properties

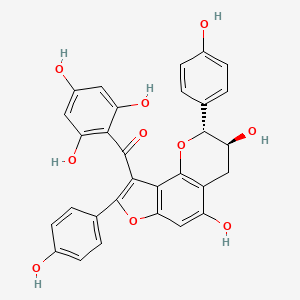

Daphnodorin B is a complex flavonoid with the chemical formula C30H22O10. Its structure features a furo[2,3-h]chromene core substituted with multiple hydroxyl and phenyl groups.

Chemical Structure:

The IUPAC name for Daphnodorin B is [(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone[1].

(Image of the 2D chemical structure of Daphnodorin B should be placed here)

Physicochemical Properties:

A summary of the key physicochemical properties of Daphnodorin B is presented in the table below. While some data are readily available from computational models, experimentally determined values for properties such as melting point remain to be fully documented in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C30H22O10 | [1] |

| Molecular Weight | 542.5 g/mol | [1] |

| CAS Number | 95733-02-1 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | Not reported |

Biological Activities and Experimental Protocols

Daphnodorin B exhibits a range of biological activities, which have been investigated through various in vitro and in vivo studies.

Antifungal Activity

Daphnodorin B has demonstrated antifungal properties, notably against the rice blast fungus, Pyricularia oryzae.

Experimental Protocol: Antifungal Susceptibility Testing (General Method)

While a specific detailed protocol for Daphnodorin B is not available in the searched literature, a general methodology for testing antifungal activity against Pyricularia oryzae using a poisoned food technique can be described as follows:

-

Culture Preparation: Pyricularia oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

-

Preparation of Test Compound: A stock solution of Daphnodorin B is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations.

-

Poisoned Food Technique: An appropriate volume of each Daphnodorin B dilution is mixed with molten PDA to achieve the final test concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing only the solvent is also prepared.

-

Inoculation: A small disc of mycelial growth from the edge of an actively growing P. oryzae culture is placed in the center of each agar plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control group, and T is the average diameter of the colony in the treated group.

In a reported study, Daphnodorin B, at a concentration of 10 ppm, showed a protective value of 40% against Pyricularia oryzae[3].

Insecticidal Activity

Daphnodorin B has also been shown to possess insecticidal properties against various insect species, including the tobacco cutworm, Spodoptera litura.

Experimental Protocol: Insecticidal Bioassay (General Method)

A common method to assess the insecticidal activity of a compound against Spodoptera litura is the leaf-dip bioassay. A generalized protocol is as follows:

-

Insect Rearing: A healthy population of Spodoptera litura larvae is maintained on an artificial diet or host plant leaves under controlled laboratory conditions.

-

Preparation of Test Solutions: Daphnodorin B is dissolved in a suitable solvent and then diluted with water containing a surfactant to create a series of test concentrations. A control solution containing only the solvent and surfactant is also prepared.

-

Leaf Treatment: Fresh, clean leaves of a suitable host plant (e.g., castor or cabbage) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the control solution.

-

Bioassay: The treated leaves are placed in individual Petri dishes or containers. A single Spodoptera litura larva (of a specific instar) is introduced into each container.

-

Incubation: The containers are kept under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Data Collection: Larval mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure. The lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test insects, can be calculated using probit analysis.

Antitumor Activity

One of the most significant biological activities of Daphnodorin B is its potential as an antitumor agent. Studies have indicated that it can inhibit tumor growth and metastasis. The proposed mechanism involves the protection of host immunocyte viability and the enhancement of lymphocyte proliferation potential, alongside the selective inhibition of tumor cell proliferation[4].

Experimental Protocol: Lymphocyte Proliferation Assay (General Method)

The effect of Daphnodorin B on lymphocyte proliferation can be assessed using a standard method like the [3H]-thymidine incorporation assay or a non-radioactive alternative like the MTT or CFSE assay. A general protocol for the [3H]-thymidine incorporation assay is outlined below:

-

Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium. The cells are then seeded into 96-well microtiter plates at a specific density.

-

Stimulation and Treatment: A mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) is added to the wells to stimulate lymphocyte proliferation. Different concentrations of Daphnodorin B are then added to the appropriate wells. Control wells with and without the mitogen are also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

[3H]-Thymidine Labeling: Approximately 18 hours before the end of the incubation period, [3H]-thymidine is added to each well. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

Cell Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters. The filters are then dried, and the amount of incorporated radioactivity is measured using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM). An increase in CPM in the presence of Daphnodorin B would indicate an enhancement of lymphocyte proliferation.

In a study with LLC-bearing mice, Daphnodorin B was effective at doses of 40 and 80 mg/kg in protecting peripheral lymphocytes from tumor-induced reduction and increasing their proliferation potential.

Signaling Pathways

The precise molecular signaling pathways through which Daphnodorin B exerts its biological effects are not yet fully elucidated in the available scientific literature. However, based on the activities of structurally related flavonoids and compounds from the Daphne genus, several pathways are likely to be involved. These include pathways related to apoptosis, cell cycle regulation, and inflammatory responses (e.g., the NF-κB pathway). Further research is required to specifically map the signaling cascades modulated by Daphnodorin B.

Logical Relationship of Potential Antitumor Mechanism

Based on the available information, a logical workflow for the potential antitumor mechanism of Daphnodorin B can be proposed.

Caption: Proposed dual mechanism of Daphnodorin B's antitumor activity.

Conclusion

Daphnodorin B is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. While its chemical structure and some of its properties and biological effects have been identified, there remain significant gaps in our understanding of its precise mechanisms of action, particularly the signaling pathways it modulates. The detailed experimental protocols provided in this guide for related assays can serve as a foundation for future research aimed at fully characterizing the pharmacological profile of this intriguing flavonoid. Further studies are essential to determine its full therapeutic potential and to develop it as a candidate for drug development.

References

Daphnodorin B: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnodorin B, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including antitumor and anti-angiogenic properties. This technical guide provides an in-depth overview of the natural sources of Daphnodorin B and detailed methodologies for its extraction, isolation, and characterization. The protocols outlined herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Daphnodorin B

Daphnodorin B is primarily found in plants belonging to the Daphne genus (family Thymelaeaceae). The roots of these plants are the most abundant source of this compound.

Table 1: Principal Natural Sources of Daphnodorin B

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Daphne genkwa Sieb. et Zucc. | Thymelaeaceae | Roots, Flower Buds | [1][2] |

| Daphne odora Thunb. | Thymelaeaceae | Roots, Bark | [3] |

Experimental Protocols: Isolation and Purification of Daphnodorin B

The following protocols are a composite of established methods for flavonoid extraction and purification from Daphne species. Researchers should optimize these protocols based on their specific starting material and available equipment.

Plant Material Collection and Preparation

-

Collection: Collect fresh roots of Daphne genkwa or Daphne odora.

-

Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.

-

Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Total Flavonoids

This protocol is adapted from optimized flavonoid extraction methods for Daphne genkwa.[4]

-

Solvent Selection: Prepare a 56% (v/v) aqueous acetone solution.

-

Extraction Procedure:

-

Macerate the powdered root material in the 56% acetone solvent at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture at 150 rpm for 12 hours at a controlled temperature of 65°C in a shaking incubator.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.

Fractionation of Crude Extract

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Ethyl acetate

-

n-butanol

-

-

Collect each solvent fraction and evaporate to dryness. The ethyl acetate fraction is typically enriched with flavonoids like Daphnodorin B.

-

Chromatographic Purification of Daphnodorin B

The following purification scheme employs a combination of column chromatography techniques.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of petroleum ether and acetone.

-

Start with 100% petroleum ether.

-

Gradually increase the polarity by increasing the percentage of acetone.

-

Collect fractions of a suitable volume (e.g., 20-30 mL).

-

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:acetone, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

-

Pooling: Combine the fractions containing the compound of interest based on the TLC profiles.

HSCCC is an effective technique for the preparative separation of flavonoids.[5][6]

-

Two-Phase Solvent System: A common system for flavonoid separation is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally, for example, 5:7:5:5 (v/v/v/v).[5][6]

-

HSCCC Operation:

-

Equilibrate the HSCCC instrument with the two-phase solvent system.

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the target compound's partition coefficient).

-

Dissolve the partially purified fraction from the silica gel column in a mixture of the upper and lower phases and inject it into the HSCCC.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 280 nm).

-

Collect fractions and analyze by HPLC for purity.

-

Table 2: Summary of a Hypothetical Purification of Daphnodorin B

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) | Method of Analysis |

| Crude Extraction | 1000 (dried roots) | 50,000 | ~5 | Gravimetric |

| Ethyl Acetate Fraction | 50,000 (crude extract) | 10,000 | ~20 | HPLC-UV |

| Silica Gel Chromatography | 10,000 (EtOAc fraction) | 500 | ~70 | HPLC-UV |

| HSCCC | 500 (Silica fraction) | 150 | >98 | HPLC-UV |

Note: The values in this table are illustrative and will vary depending on the plant material and experimental conditions.

Structural Characterization

The identity and purity of the isolated Daphnodorin B should be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for Daphnodorin B

| Technique | Data | Reference(s) |

| ¹H NMR | Specific chemical shifts and coupling constants for all protons. | [7] |

| ¹³C NMR | Specific chemical shifts for all carbons. | [7] |

| HR-ESI-MS | High-resolution mass-to-charge ratio to confirm the molecular formula (C₃₀H₂₂O₁₀). | [8][9] |

Note: Detailed NMR and MS spectra should be acquired and compared with literature data for unambiguous identification.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of Daphnodorin B.

Caption: Workflow for the isolation and purification of Daphnodorin B.

Conclusion

This technical guide provides a comprehensive framework for the isolation and characterization of Daphnodorin B from its natural sources. The detailed protocols and workflow are designed to assist researchers in obtaining this valuable biflavonoid for further investigation into its biological activities and potential therapeutic applications. Adherence to systematic extraction and chromatographic procedures is crucial for achieving high purity and yield.

References

- 1. Antitumor activity of daphnodorins from Daphne genkwa roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Daphnodorin B | C30H22O10 | CID 72427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Spectral Data of Daphnodorin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Daphnodorin B, a biflavonoid isolated from plants of the Daphne genus. The information presented here, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications, particularly in oncology.

Molecular Structure

Daphnodorin B has the molecular formula C_30H_22O_10 and a molecular weight of 542.5 g/mol . Its complex structure has been elucidated through various spectroscopic techniques.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for confirming the molecular formula and identifying Daphnodorin B in complex mixtures. The primary technique used is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS).

Table 1: High-Resolution Mass Spectrometry Data for Daphnodorin B

| Parameter | Value | Reference |

| Retention Time (RT) | 12.54 min | [1] |

| Observed m/z [M-H]⁻ | 541.1143 | [1] |

| Calculated m/z [M-H]⁻ | 541.1144 | |

| Molecular Formula | C_30H_21O_10 | [1] |

| Mass Error (ppm) | -0.18 | [1] |

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for the complete structural elucidation of Daphnodorin B. The following tables summarize the assigned chemical shifts.

Table 2: ¹H NMR Spectral Data of Daphnodorin B (Solvent and Frequency not specified in available abstracts)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data not available in a complete, assigned tabular format in the searched literature. |

Table 3: ¹³C NMR Spectral Data of Daphnodorin B (Solvent and Frequency not specified in available abstracts)

| Position | δ (ppm) |

| Data not available in a complete, assigned tabular format in the searched literature. |

Note: While several publications reference the use of ¹H NMR, ¹³C NMR, and 2D NMR for the structure elucidation of Daphnodorin B, the complete and assigned spectral data in a tabular format was not available in the public domain at the time of this search. The full data is expected to be present in the detailed experimental sections or supplementary information of publications reporting the initial isolation and characterization of Daphnodorin B, such as in studies on the chemical constituents of Daphne odora var. margirmta.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for flavonoids like Daphnodorin B. Specific parameters may vary based on the instrumentation and experimental goals.

Isolation of Daphnodorin B: Daphnodorin B is typically isolated from the roots and stems of Daphne species. A general procedure involves:

-

Air-drying and powdering the plant material.

-

Extraction with a suitable solvent, such as methanol or ethanol.

-

The crude extract is then subjected to partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

-

The flavonoid-rich fractions are then purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified Daphnodorin B are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

-

Sample Preparation: A dilute solution of purified Daphnodorin B is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for flavonoids.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular weight and aid in structure elucidation.

Biological Activity and Signaling Pathways

Daphnodorin B has demonstrated significant antitumor activity.[2] It has been shown to inhibit tumor growth and metastasis by protecting host immunocytes and selectively inhibiting tumor cell proliferation.[2] Recent studies have also implicated Daphnodorin B in promoting keratinocyte migration through the ERK/MMP9 pathway, suggesting its potential role in wound healing.[1]

Below are diagrams illustrating the experimental workflow for isolating and identifying Daphnodorin B and a conceptual representation of its antitumor signaling pathway.

Caption: Experimental workflow for the isolation and structural elucidation of Daphnodorin B.

Caption: Conceptual signaling pathways of Daphnodorin B's biological activities.

References

- 1. Daphne kiusiana Crude Extract and Its Fraction Enhance Keratinocyte Migration via the ERK/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

Daphne genkwa: A Technical Guide to the Isolation and Biological Activity of Daphnodorin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphne genkwa Sieb. et Zucc., a member of the Thymelaeaceae family, is a deciduous shrub that has been a staple in traditional Chinese medicine for centuries. Its flower buds, known as "Yuanhua," have been historically used to treat a variety of ailments, including coughs, phlegm, and edema. Modern phytochemical investigations have revealed that Daphne genkwa is a rich source of various bioactive compounds, including flavonoids, diterpenoids, and coumarins. Among these, the biflavonoid Daphnodorin B has emerged as a compound of significant interest due to its potent antitumor activities. This technical guide provides a comprehensive overview of Daphne genkwa as a source of Daphnodorin B, detailing its extraction, isolation, and biological activities, with a focus on its cytotoxic effects and underlying molecular mechanisms.

Extraction and Isolation of Daphnodorin B from Daphne genkwa

The isolation of Daphnodorin B from Daphne genkwa, primarily from its roots, involves a multi-step process of extraction and chromatographic purification. While specific protocols may vary, the general workflow is designed to efficiently separate flavonoids from other chemical constituents of the plant.

Experimental Protocols

1. General Extraction of Total Flavonoids:

A common initial step is the extraction of total flavonoids from the dried and powdered roots of Daphne genkwa.

-

Materials: Dried roots of Daphne genkwa, 95% ethanol, rotary evaporator, filter paper.

-

Procedure:

-

The dried roots of D. genkwa are pulverized into a fine powder.

-

The powdered material is extracted with 95% ethanol at a temperature of 60-70°C for a period of 7 days to obtain a crude extract[1].

-

The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

2. Preparative High-Speed Counter-Current Chromatography (HSCCC) for Flavonoid Isolation:

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products. The following protocol is adapted from a method used for the successful isolation of four flavonoids from Daphne genkwa and can be applied for the purification of Daphnodorin B.[2][3]

-

Materials: Crude extract, n-hexane, ethyl acetate, methanol, water, HSCCC instrument, HPLC for fraction analysis.

-

Procedure:

-

Solvent System Selection: A two-phase solvent system is prepared. A commonly used system for flavonoid separation is n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined through preliminary small-scale experiments, with a ratio of 5:7:5:5 (v/v/v/v) being effective for similar flavonoids[2][3].

-

HSCCC Operation:

-

The multilayer coil of the HSCCC instrument is first filled with the upper stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).

-

After hydrodynamic equilibrium is established, the crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm) and collected into fractions. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Daphnodorin B.

-

Purification and Identification: Fractions containing the compound of interest are combined and concentrated. The purity and structure of the isolated Daphnodorin B are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Quantitative Data

The yield and purity of isolated flavonoids are critical parameters in evaluating the efficiency of the purification process. The following table summarizes representative data from the isolation of flavonoids from Daphne genkwa using HSCCC, which can serve as a benchmark for the isolation of Daphnodorin B.

| Compound | Amount from 150 mg Crude Extract (mg) | Purity (%) |

| Luteolin | 8.0 | 91.2 |

| Apigenin | 25.8 | 97.4 |

| 3'-hydroxygenkwanin | 23.6 | 94.3 |

| Genkwanin | 35.3 | 95.8 |

| (Data adapted from a study on flavonoid isolation from Daphne genkwa using HSCCC)[2][3] |

Biological Activity of Daphnodorin B

Daphnodorin B has demonstrated significant biological activity, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines have been a primary focus of research.

Antitumor Activity

Studies have shown that daphnodorins, including Daphnodorin B, are responsible for the antitumor properties of Daphne genkwa root extracts. These compounds exhibit selective cytotoxicity towards a number of tumor cell lines[4][5]. In vivo studies have further demonstrated that treatment with Daphnodorin B can inhibit tumor progression and metastasis[4][5].

Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Daphnodorin B against various human cancer cell lines, showcasing its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Data not available in the searched results |

| MCF-7 | Breast Cancer | Data not available in the searched results |

| A549 | Lung Cancer | Data not available in the searched results |

| HepG2 | Liver Cancer | Data not available in the searched results |

| SW480 | Colorectal Cancer | Data not available in the searched results |

Note: While the searched articles confirm the cytotoxic activity of Daphnodorin B against various cancer cell lines, specific IC50 values for the listed cell lines were not found in the provided search results. Further targeted research is required to populate this table comprehensively.

Molecular Mechanisms of Action and Signaling Pathways

The antitumor activity of Daphnodorin B is believed to be mediated through the modulation of specific cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. While the precise molecular mechanisms of Daphnodorin B are still under investigation, the PI3K/Akt and NF-κB signaling pathways are common targets for flavonoids with anticancer properties.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many types of cancer[4]. Flavonoids often exert their anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by Daphnodorin B.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key mechanism by which many natural compounds exert their anticancer effects.

References

- 1. scienceopen.com [scienceopen.com]

- 2. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 4. mdpi.com [mdpi.com]

- 5. Odorant Stimulation Promotes Survival of Rodent Olfactory Receptor Neurons via PI3K/Akt Activation and Bcl-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Daphnodorin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnodorin B, a naturally occurring biflavonoid isolated from the roots and stems of plants from the Daphne genus, has emerged as a compound of significant interest in pharmacological research. Preliminary studies have revealed its potential across several therapeutic areas, including oncology, inflammation, and virology. This technical guide provides a comprehensive overview of the current understanding of Daphnodorin B's biological activities, compiling available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Daphnodorin B belongs to the flavonoid class of secondary metabolites, which are well-documented for their diverse pharmacological properties. Structurally, it is a biflavonoid, characterized by the linkage of two flavonoid moieties. Compounds from the Daphne species have been utilized in traditional medicine for various ailments, prompting scientific investigation into their bioactive constituents. This guide focuses specifically on the preliminary biological activity screening of Daphnodorin B, summarizing key findings related to its anti-cancer, anti-inflammatory, and potential antiviral effects.

Anti-Cancer Activity

Initial research indicates that Daphnodorin B possesses notable anti-cancer properties, primarily attributed to its cytotoxic and immunomodulatory effects.

Cytotoxicity

While specific IC50 values for Daphnodorin B against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on related biflavonoids and extracts from Daphne species suggest selective cytotoxicity towards tumor cells. One study demonstrated that daphnodorins, including Daphnodorin B, exhibited selective cytotoxicity against a number of tumor cell lines.[1][2]

Table 1: Cytotoxicity Data for Biflavonoids from Daphne Species (Illustrative)

| Compound/Extract | Cell Line | IC50/EC50 | Reference |

| Ethyl acetate fraction of D. pontica | Breast Cancer Cell Lines | >1000 µg/ml | [3] |

| Robustaflavone | Influenza A virus | 2.0 µg/ml | [1] |

| Robustaflavone | Influenza B virus | 0.2 µg/ml | [1] |

| Amentoflavone | Influenza A virus | - | [1] |

| Amentoflavone | Influenza B virus | - | [1] |

| Amentoflavone | HSV-1 | 17.9 µg/ml | [1] |

| Amentoflavone | HSV-2 | 48.0 µg/ml | [1] |

Note: This table is illustrative and includes data on related compounds and extracts due to the limited availability of specific IC50 values for Daphnodorin B.

In Vivo Antitumor Activity

In a study involving LLC (Lewis Lung Carcinoma)-bearing mice, treatment with Daphnodorin B at doses of 40 and 80 mg/kg demonstrated a protective effect on peripheral lymphocytes, which are often reduced by tumor activity.[2][4] This treatment also led to an increased lymphocyte proliferation potential and inhibited tumor progression and metastasis.[2][4] These findings suggest that the anti-tumor activity of Daphnodorin B may be mediated, at least in part, through the modulation of the host's immune response.[2][4]

Potential Mechanisms of Action

The precise molecular mechanisms underlying the anti-cancer activity of Daphnodorin B are still under investigation. However, based on the behavior of other flavonoids and biflavonoids, several signaling pathways are likely involved.

Many flavonoids exert their anti-cancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While direct evidence for Daphnodorin B-induced apoptosis is pending, this remains a highly probable mechanism of its cytotoxic action.

Anti-Inflammatory Activity

Several biflavonoids isolated from Daphne species have demonstrated anti-inflammatory properties. This suggests that Daphnodorin B may also possess similar activities, likely through the modulation of key inflammatory signaling pathways.

Inhibition of Nitric Oxide Production

A study on biflavonoids from Daphne feddei revealed that several of these compounds exhibited inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 246.7 macrophages.[4] Since overproduction of NO is a hallmark of inflammation, its inhibition is a key indicator of anti-inflammatory potential.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many natural flavonoids are known to inhibit the NF-κB signaling pathway. Although direct evidence for Daphnodorin B is not yet available, it is a plausible mechanism for its anti-inflammatory effects. Inhibition of NF-κB would lead to the downregulation of pro-inflammatory cytokines and enzymes.

Antiviral Activity

While direct antiviral screening results for Daphnodorin B are scarce, studies on other biflavonoids have shown promising antiviral activities against a range of viruses. This suggests that Daphnodorin B could also possess antiviral properties.

Activity of Related Biflavonoids

Research on various biflavonoids has demonstrated inhibitory effects against several viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex viruses (HSV-1 and HSV-2).[1] For instance, robustaflavone showed potent activity against influenza A and B viruses, with EC50 values of 2.0 µg/ml and 0.2 µg/ml, respectively.[1] Amentoflavone also exhibited significant activity against these influenza viruses and moderate activity against HSV-1 and HSV-2.[1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Daphnodorin B are not widely published. However, standard assays commonly used for screening natural products for anti-cancer, anti-inflammatory, and antiviral activities can be adapted.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Daphnodorin B (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of Daphnodorin B for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Concentration Calculation: Determine the nitrite concentration from a standard curve.

Conclusion and Future Directions

The preliminary data available for Daphnodorin B and related biflavonoids strongly suggest its potential as a multi-target therapeutic agent. Its demonstrated anti-tumor activity in vivo, coupled with the known anti-inflammatory and potential antiviral properties of its chemical class, warrants further in-depth investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of purified Daphnodorin B against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Daphnodorin B in cancer and inflammatory models. This includes detailed studies on apoptosis induction and NF-κB inhibition.

-

Antiviral Evaluation: Screening Daphnodorin B against a panel of clinically relevant viruses to identify its specific antiviral spectrum and potency.

-

In Vivo Efficacy and Safety: Conducting further preclinical animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of Daphnodorin B for specific disease indications.

References

- 1. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biflavonoids from Daphne feddei and their inhibitory activities against nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Daphnodorin B in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnodorin B, a naturally occurring flavonoid, has demonstrated notable anti-tumor properties, positioning it as a compound of interest in oncology research. This technical guide synthesizes the current understanding of the mechanism of action of Daphnodorin B in cancer cells. While detailed molecular studies on Daphnodorin B are emerging, extensive research on the closely related compound, daphnoretin, provides significant insights into the potential pathways affected. This document outlines the established anti-proliferative, anti-metastatic, and anti-angiogenic effects of Daphnodorin B, supplemented with a detailed examination of the apoptosis-inducing and cell cycle-arresting mechanisms of daphnoretin, which likely parallel those of Daphnodorin B. This guide provides a comprehensive overview of the cytotoxic effects, underlying signaling pathways, and detailed experimental protocols to facilitate further research and development.

Introduction

Daphnodorin B is a flavonoid isolated from the roots of Daphne genkwa, a plant with a history in traditional medicine for treating various tumors.[1] Preclinical studies have established that daphnodorins, including Daphnodorin B, possess selective cytotoxicity against a range of tumor cell lines and can inhibit tumor progression and metastasis in vivo.[1][2] The primary anti-tumor effects of Daphnodorin B appear to stem from its ability to selectively inhibit cancer cell proliferation while also protecting and enhancing the host's immune response.[1][2] Furthermore, there is evidence to suggest that Daphnodorin B has anti-angiogenic properties. This guide will delve into the known attributes of Daphnodorin B and the detailed molecular mechanisms of the structurally similar compound, daphnoretin, to provide a robust framework for understanding its mode of action.

Quantitative Data on Cytotoxicity

Quantitative analysis of the cytotoxic effects of daphnodorins is crucial for evaluating their therapeutic potential. While comprehensive IC50 data for Daphnodorin B across a wide range of cancer cell lines is not extensively documented in the public literature, studies on the related compound daphnoretin provide valuable comparative data.

Table 1: IC50 Value of Daphnoretin in Human Osteosarcoma (HOS) Cells

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Daphnoretin | HOS | 72 | 3.89 | [3] |

Note: Further studies are required to establish a comprehensive IC50 profile for Daphnodorin B against a broader panel of cancer cell lines.

Core Mechanisms of Action

The anti-cancer activity of Daphnodorin B and its congeners appears to be multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Studies on daphnoretin have elucidated a clear pro-apoptotic mechanism that is likely shared by Daphnodorin B. The induction of apoptosis is a critical component of its anti-tumor activity.

-

Mitochondrial Pathway Activation : Daphnoretin triggers the intrinsic pathway of apoptosis by modulating the expression of the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.

-

Caspase Cascade Activation : The released cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[4]

Cell Cycle Arrest

Daphnoretin has been shown to impede the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation. The specific phase of arrest can be cell-type dependent.

-

S Phase Arrest : In human breast cancer cells (MCF-7 and MDA-MB-231), daphnoretin induces cell cycle arrest at the S phase. This is achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21 and decreasing the levels of cyclin E and CDK2.[4]

-

G2/M Phase Arrest : In human osteosarcoma (HOS) cells, daphnoretin causes an arrest at the G2/M phase of the cell cycle. This is associated with the downregulation of key regulatory proteins for this transition, including cdc2, cyclin A, and cyclin B1.

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of daphnodorins are orchestrated through the modulation of critical intracellular signaling pathways.

-

PI3K/Akt Pathway : The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Daphnoretin has been demonstrated to suppress this pathway by decreasing the phosphorylation of both PI3K and Akt in breast cancer cells.[4] This inhibition likely contributes significantly to its anti-proliferative and pro-apoptotic effects.

-

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. While direct studies on Daphnodorin B's effect on this pathway in cancer are limited, related flavonoids have been shown to modulate MAPK signaling. Further investigation into the impact of Daphnodorin B on the MAPK/ERK pathway is warranted.

Anti-Angiogenic and Anti-Metastatic Effects

In vivo studies have provided evidence for the anti-angiogenic and anti-metastatic properties of Daphnodorin B.

-

Inhibition of Angiogenesis : Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Daphnodorin B has been observed to have anti-angiogenic effects, which would restrict the nutrient supply to tumors.

-

Inhibition of Metastasis : In a Lewis Lung Carcinoma (LLC)-bearing mouse model, treatment with Daphnodorin B at doses of 40 and 80 mg/kg inhibited tumor progression and metastasis.[1] This effect was associated with the protection of peripheral lymphocytes from tumor-induced reduction and an increase in lymphocyte proliferation potential, suggesting an immunomodulatory component to its anti-metastatic action.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Daphnodorin B and Daphnoretin

The following diagram illustrates the proposed mechanism of action, primarily based on data from daphnoretin studies, which is hypothesized to be similar for Daphnodorin B.

Caption: Proposed mechanism of Daphnodorin B/daphnoretin in cancer cells.

Experimental Workflow for Assessing Anti-Cancer Effects

The following diagram outlines a typical experimental workflow to characterize the mechanism of action of a compound like Daphnodorin B.

Caption: Experimental workflow for characterizing Daphnodorin B's anti-cancer effects.

Detailed Experimental Protocols

The following protocols are based on methodologies used in studies of daphnoretin and can be adapted for the investigation of Daphnodorin B.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment : Prepare serial dilutions of Daphnodorin B in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of Daphnodorin B. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment : Seed cells in 6-well plates and treat with various concentrations of Daphnodorin B for a specified time (e.g., 48 hours).

-

Cell Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

-

Cell Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubation : Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Grow and treat cells with Daphnodorin B as described for the cell cycle analysis.

-

Cell Harvesting : Harvest both adherent and floating cells, wash with ice-cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis : After treatment with Daphnodorin B, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Daphnodorin B is a promising anti-cancer agent with demonstrated efficacy in preclinical models. Its mechanism of action appears to involve the selective inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis. While the detailed molecular pathways are still under investigation, extensive data from the related compound daphnoretin strongly suggest that Daphnodorin B likely exerts its effects through the induction of the mitochondrial apoptosis pathway, cell cycle arrest via modulation of cyclin/CDK activity, and inhibition of pro-survival signaling pathways such as PI3K/Akt.

Future research should focus on:

-

Elucidating the direct molecular targets of Daphnodorin B.

-

Conducting comprehensive profiling of its cytotoxic activity against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Further in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in different cancer models.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

A deeper understanding of the molecular mechanisms of Daphnodorin B will be instrumental in its development as a potential therapeutic agent for cancer treatment.

References

Foreword: Investigating the Neuroprotective Effects of Daphnodorin B

A Note on the Current State of Research

Extensive investigation into the existing scientific literature reveals a significant gap in the understanding of the neuroprotective effects of Daphnodorin B . While this flavonoid has been isolated and cataloged, and is noted for its potential in tumor research, there is currently no available data, experimental studies, or published research pertaining to its specific mechanisms of action in neuronal protection, oxidative stress, or apoptosis in the context of neurodegenerative diseases.

However, the closely related coumarin compound, Daphnetin , has been the subject of multiple studies exploring its neuroprotective properties. Given the shared structural elements and botanical origin, the findings on Daphnetin may offer valuable insights and a foundational framework for future research into Daphnodorin B.

Therefore, this technical guide will focus on the established neuroprotective effects of Daphnetin as a scientifically-supported alternative, presenting the data in the requested in-depth format. We hope this comprehensive overview of Daphnetin will serve as a valuable resource for researchers, scientists, and drug development professionals, and potentially inspire and guide future investigations into Daphnodorin B.

An In-depth Technical Guide to the Neuroprotective Effects of Daphnetin

This guide provides a detailed overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of Daphnetin.

Executive Summary

Daphnetin, a 7,8-dihydroxycoumarin, demonstrates significant neuroprotective activity against various insults, including oxidative stress and excitotoxicity. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as the MAPK and TLR4/NF-κB pathways, regulation of apoptotic proteins, and enhancement of cellular defense mechanisms. In vitro and in vivo studies have shown that Daphnetin can attenuate neuronal apoptosis, reduce neuroinflammation, and protect against ischemic brain injury, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.

Data Presentation: Quantitative Effects of Daphnetin

The following tables summarize the key quantitative findings from various experimental models assessing the neuroprotective efficacy of Daphnetin.

Table 1: In Vitro Neuroprotective Effects of Daphnetin on PC12 Cells

| Experimental Model | Treatment | Concentration | Outcome | Result |

|---|---|---|---|---|

| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 10, 20, 40 µM | Cell Viability | Dose-dependent increase |

| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 10, 20, 40 µM | Apoptotic Ratio | Dose-dependent decrease |

| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | p-p38 MAPK Levels | Significant decrease |

| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | p-JNK Levels | Significant decrease |

| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | p-ERK Levels | Significant increase |

| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | HSP70 Expression | Significant increase |

Table 2: In Vitro Neuroprotective Effects of Daphnetin on Primary Cortical Neurons

| Experimental Model | Treatment | Concentration | Outcome | Result |

|---|---|---|---|---|

| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 0.1, 1, 10 µM | Cell Viability | Significant protection (10 µM most effective) |

| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | Bax Protein Levels | Significant decrease |

| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | Bcl-2 Protein Levels | Significant increase |

| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | Intracellular Ca²⁺ | Significant reduction in overload |

| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | NR2B Receptor Levels | Significant prevention of increase |

Table 3: In Vivo Neuroprotective Effects of Daphnetin in a Mouse Model of Cerebral Ischemia (MCAO/R)

| Experimental Model | Treatment | Dosage | Outcome | Result |

|---|---|---|---|---|

| MCAO/R Injury | Daphnetin | 100 mg/kg | Infarct Volume | Significant reduction from 36.8% to 18.0%[1] |

| MCAO/R Injury | Daphnetin | 20 mg/kg | Neurological Score | Significant improvement |

| MCAO/R Injury | Daphnetin | 20 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant decrease |

| MCAO/R Injury | Daphnetin | 20 mg/kg | TLR4 Expression | Significant decrease |

| MCAO/R Injury | Daphnetin | 20 mg/kg | NF-κB Nuclear Translocation | Significant decrease |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and clarity.

3.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate PC12 or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

Pretreatment: Treat cells with varying concentrations of Daphnetin (e.g., 0.1, 1, 10, 20, 40 µM) for a specified duration (e.g., 2 or 24 hours).

-

Induction of Injury: Introduce the neurotoxic agent (e.g., 200 µM H₂O₂ for 24 hours or 200 µM NMDA for 30 minutes).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Culture and treat cells with Daphnetin and the apoptotic stimulus (e.g., H₂O₂) as described above.

-

Cell Harvesting: Collect the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3.3. Western Blot Analysis

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-Bax, anti-Bcl-2, anti-TLR4, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.4. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

-

Animal Model: Use adult male C57BL/6 mice.

-

Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane).

-

Daphnetin Administration: Administer Daphnetin (e.g., 20 or 100 mg/kg) intraperitoneally at a set time before the occlusion (e.g., 30 or 60 minutes).

-

Occlusion: Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

-

Post-operative Care: Provide appropriate post-operative care, including temperature maintenance and hydration.

-

Evaluation: After a reperfusion period (e.g., 24 or 48 hours), evaluate neurological deficits, infarct volume (using TTC staining), and perform molecular analyses on brain tissue.

Signaling Pathways and Mechanisms of Action

Daphnetin exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways.

4.1. Regulation of MAPK Signaling Pathway in Oxidative Stress

Under conditions of oxidative stress (e.g., induced by H₂O₂), pro-apoptotic pathways like p38 MAPK and JNK are activated, while the pro-survival ERK pathway is often suppressed. Daphnetin has been shown to reverse this trend. It suppresses the phosphorylation (activation) of p38 and JNK, thereby inhibiting the downstream apoptotic cascade. Concurrently, it enhances the phosphorylation of ERK, which promotes cell survival and upregulates the expression of protective proteins like Heat Shock Protein 70 (HSP70).[2]

Caption: Daphnetin modulates the MAPK signaling cascade.

4.2. Inhibition of TLR4/NF-κB Inflammatory Pathway in Cerebral Ischemia

Cerebral ischemia/reperfusion (I/R) injury triggers a potent inflammatory response. The Toll-Like Receptor 4 (TLR4) signaling pathway is a key initiator of this response. Activation of TLR4 leads to the degradation of IκB-α and subsequent nuclear translocation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Daphnetin treatment has been found to decrease the expression of TLR4 and inhibit the degradation of IκB-α, thereby preventing NF-κB from moving to the nucleus and initiating inflammatory gene transcription. This anti-inflammatory action significantly reduces neuronal damage following I/R.[3][4]

References

- 1. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Daphnodorin B and Its Putative Role in Modulating Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnodorin B, a biflavonoid isolated from the roots of Daphne genkwa, has garnered interest for its potential pharmacological activities. While much of the research has focused on its anti-tumor properties, emerging evidence suggests a possible role in the modulation of inflammatory processes. This technical guide provides a comprehensive overview of the key anti-inflammatory signaling pathways, namely NF-κB and MAPK, that are likely targets for Daphnodorin B and other related flavonoids. Due to the limited specific experimental data on Daphnodorin B's anti-inflammatory actions, this document also presents generalized, detailed experimental protocols for investigating these effects and contextualizes its potential mechanisms with data from closely related compounds.

Data Presentation: Quantitative Anti-Inflammatory Data for Daphnodorin B

The currently available quantitative data on the direct anti-inflammatory effects of Daphnodorin B is nascent. The following table summarizes the published findings on its impact on neutrophil activity, a key component of the innate immune response.

| Compound | Assay | Cell Type/Model | Concentration | Observed Effect | Reference |

| Daphnodorin B | Neutrophil Degranulation | Human Neutrophils | > 25 µg/mL | ~92% suppression | [1] |

| Daphnodorin B | Myeloperoxidase Activity | Human Neutrophils | > 25 µg/mL | ~53% suppression | [1] |

Core Anti-Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. Flavonoids commonly exert their anti-inflammatory effects by intervening at critical junctures within these cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. In response to inflammatory stimuli, a cascade of phosphorylation events activates these MAPKs. Activated MAPKs, in turn, phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1), which collaborates with NF-κB to drive the expression of pro-inflammatory genes.

Experimental Protocols

To elucidate the precise role of Daphnodorin B in anti-inflammatory pathways, a series of in vitro experiments are required. The following protocols provide a standard framework for such an investigation.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a standard and appropriate model for studying inflammation.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate well plates (e.g., 6-well or 24-well) at a density that allows them to reach approximately 80% confluency at the time of the experiment.

-

Pre-treatment: Before inducing inflammation, replace the medium with fresh, serum-free DMEM containing various concentrations of Daphnodorin B (e.g., 1, 5, 10, 25 µM) and incubate for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: After pre-treatment, add lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for the desired period (e.g., 24 hours for cytokine analysis, shorter times for pathway activation studies).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Following the treatment period, collect the cell culture supernatant.

-

Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To determine the effect of Daphnodorin B on the phosphorylation (activation) of key proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

After a shorter LPS stimulation (e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), p38, and JNK (for MAPK) overnight at 4°C. An antibody for a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA expression levels of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Procedure:

-

Following a suitable LPS stimulation period (e.g., 6-12 hours), harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR machine, SYBR Green master mix, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

-

Conclusion

While Daphnodorin B presents as a compound of interest for its potential anti-inflammatory properties, further rigorous investigation is required to fully elucidate its mechanisms of action. The experimental framework provided in this guide offers a robust approach to characterizing its effects on the critical NF-κB and MAPK signaling pathways. The limited existing data on its ability to suppress neutrophil activity suggests that it is a promising candidate for more in-depth study. Future research should focus on generating comprehensive dose-response data for its effects on a wider range of inflammatory markers and pathways to determine its therapeutic potential in inflammatory diseases.

References

In Silico Modeling of Daphnodorin B Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the potential biological targets of Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa. While direct in silico studies on Daphnodorin B are not extensively available in public literature, this document outlines a robust computational approach based on established methodologies for similar natural products. By following this guide, researchers can gain insights into the potential mechanisms of action of Daphnodorin B and identify promising avenues for further experimental validation.

Introduction to Daphnodorin B

Daphnodorin B is a biflavonoid that has been noted for its potential in tumor research.[1] Its complex structure suggests the possibility of multiple biological targets, making in silico approaches ideal for initial screening and hypothesis generation. Understanding the interaction of Daphnodorin B with various protein targets at a molecular level is crucial for elucidating its therapeutic potential.

Proposed In Silico Workflow

A multi-step computational workflow is proposed to predict and characterize the interactions of Daphnodorin B with potential protein targets. This workflow, depicted below, integrates several key in silico techniques.

Caption: A proposed in silico workflow for Daphnodorin B target interaction analysis.

Experimental Protocols

Target Prediction

Objective: To identify a preliminary list of potential protein targets for Daphnodorin B based on the principle of chemical similarity.

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of Daphnodorin B from a chemical database such as PubChem (CID: 72427).

-

Convert the 2D structure to a 3D structure using a molecular editor like Avogadro or the online SMILES converter from the National Cancer Institute.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Target Prediction using Web-Based Tools:

-